molecular formula C15H13N3S B8536139 N-benzyl-4-(pyridin-2-yl)thiazol-2-amine

N-benzyl-4-(pyridin-2-yl)thiazol-2-amine

Cat. No. B8536139
M. Wt: 267.4 g/mol
InChI Key: GDTDCHONRQCBHW-UHFFFAOYSA-N
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Patent
US09321761B2

Procedure details

A solution of 2-(Bromoacetyl)pyridine hydrobromide (100 mg, 0.36 mmol) in ethanol (2 mL) was treated with 1-benzyl-2-thiourea (90 mg, 0.54 mmol). The resulting yellow solution was concentrated, and the crude residue was purified on reverse phase HPLC to produce N-benzyl-4-(pyridin-2-yl)thiazol-2-amine.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br.Br[CH2:3][C:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=1)=O.[CH2:12]([NH:19][C:20]([NH2:22])=[S:21])[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1>C(O)C>[CH2:12]([NH:19][C:20]1[S:21][CH:3]=[C:4]([C:6]2[CH:11]=[CH:10][CH:9]=[CH:8][N:7]=2)[N:22]=1)[C:13]1[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=1 |f:0.1|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
Br.BrCC(=O)C1=NC=CC=C1
Name
Quantity
90 mg
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(=S)N
Name
Quantity
2 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The resulting yellow solution was concentrated
CUSTOM
Type
CUSTOM
Details
the crude residue was purified on reverse phase HPLC

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)NC=1SC=C(N1)C1=NC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.